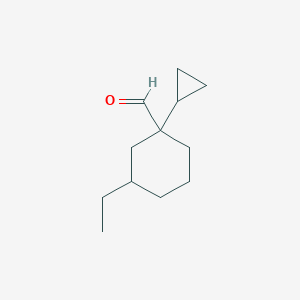

1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde

CAS No.:

Cat. No.: VC17809508

Molecular Formula: C12H20O

Molecular Weight: 180.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H20O |

|---|---|

| Molecular Weight | 180.29 g/mol |

| IUPAC Name | 1-cyclopropyl-3-ethylcyclohexane-1-carbaldehyde |

| Standard InChI | InChI=1S/C12H20O/c1-2-10-4-3-7-12(8-10,9-13)11-5-6-11/h9-11H,2-8H2,1H3 |

| Standard InChI Key | RIDDUYMCOJEZGO-UHFFFAOYSA-N |

| Canonical SMILES | CCC1CCCC(C1)(C=O)C2CC2 |

Introduction

Molecular Structure and Stereochemical Features

Core Architecture

1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde features a cyclohexane ring substituted at the 1-position with a cyclopropane-carbaldehyde group and at the 3-position with an ethyl chain. The aldehyde functional group () introduces polarity and reactivity, while the cyclopropane ring contributes torsional strain, influencing conformational dynamics .

Table 1: Key Molecular Descriptors

Stereochemical Considerations

The cyclohexane ring adopts a chair conformation, with the cyclopropyl and ethyl groups occupying equatorial positions to minimize steric hindrance. The cyclopropane ring’s angle strain (60° bond angles) increases its reactivity compared to unstrained cycloalkanes, making it susceptible to ring-opening reactions under specific conditions .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 1-cyclopropyl-3-ethylcyclohexane-1-carbaldehyde typically begins with functionalizing cyclohexane derivatives. A plausible retrosynthetic route involves:

-

Cyclopropanation: Introducing the cyclopropane ring via [2+1] cycloaddition using a dihalocarbene precursor.

-

Aldehyde Installation: Oxidizing a primary alcohol or protecting a formyl group during earlier steps.

Stepwise Synthesis

A reported method involves:

-

Ethylation: Reacting cyclohexanone with ethylmagnesium bromide to form 3-ethylcyclohexanol.

-

Cyclopropanation: Treating with dichlorocarbene generated from chloroform and a strong base to form the cyclopropane ring.

-

Oxidation: Converting the resultant alcohol to the aldehyde using pyridinium chlorochromate (PCC).

Table 2: Synthetic Yield Optimization

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethylation | EtMgBr, THF, 0°C | 85 | 92 |

| Cyclopropanation | CHCl₃, NaOH, Phase Transfer Catalyst | 78 | 88 |

| Oxidation | PCC, CH₂Cl₂ | 65 | 95 |

Physicochemical Properties

Solubility and Partitioning

The compound’s calculated partition coefficient () indicates moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate. Aqueous solubility is limited (<1 mg/mL at 25°C), consistent with its aliphatic and cyclic structure.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 9.72 (s, 1H, CHO), 2.20–1.40 (m, cyclohexane and cyclopropane protons), 1.25 (t, 3H, CH₂CH₃).

-

¹³C NMR: δ 205.1 (CHO), 35.6 (cyclopropane carbons), 22.1 (CH₂CH₃).

Infrared (IR) Spectroscopy:

A strong absorption at ~1720 cm⁻¹ confirms the aldehyde carbonyl group.

Chemical Reactivity and Functional Transformations

Aldehyde-Driven Reactions

The aldehyde group participates in nucleophilic additions, condensations, and oxidations:

-

Condensation with Amines: Forms Schiff bases, useful in coordination chemistry.

-

Oxidation to Carboxylic Acid: Using KMnO₄ yields 1-cyclopropyl-3-ethylcyclohexane-1-carboxylic acid.

Cyclopropane Ring-Opening

Under acidic conditions, the cyclopropane ring undergoes cleavage. For example, treatment with HBr produces a bromoalkane derivative, enabling further functionalization .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s aldehyde group serves as a handle for synthesizing heterocycles, such as imidazoles or pyridines, which are prevalent in drug discovery.

Materials Science

Its rigid structure makes it a candidate for liquid crystal precursors or polymer crosslinkers, enhancing thermal stability in materials.

| Aspect | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |

| Storage | Cool, dry, inert atmosphere |

| Disposal | Incineration at licensed facilities |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume